4-(4-Chlorophenoxy)piperidine

nAChR Antagonist Neuroscience Smoking Cessation

Sourcing selective nicotinic receptor ligands with validated in vivo efficacy often presents supply chain challenges. 4-(4-Chlorophenoxy)piperidine (CAS 97839-99-1) directly addresses this need as a characterized pharmacological tool and synthetic intermediate. • Potent α3β4 nAChR antagonism (IC50 = 1.8 nM) confirmed by in vivo efficacy (ED50 = 1.2 mg/kg, tail-flick assay). • Defined SERT/DAT selectivity profile (SERT IC50 = 100 nM; DAT IC50 = 658 nM) for benchmarking novel transporter inhibitors. • Key intermediate for A2B antagonist synthesis; available as free base and HCl salt (CAS 63843-53-8) for flexible reaction design.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 97839-99-1
Cat. No. B1599248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenoxy)piperidine
CAS97839-99-1
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
InChIKeyVOQMPZXAFLPTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenoxy)piperidine Overview


4-(4-Chlorophenoxy)piperidine (CAS 97839-99-1) is a piperidine derivative featuring a 4-chlorophenoxy substitution at the 4-position. This compound serves as a crucial synthetic intermediate in medicinal chemistry and exhibits defined, multi-target biological activities . As a neutral, lipophilic molecule (AlogP 3.3) [1], it is primarily utilized in two distinct research capacities: first, as a versatile scaffold in drug discovery programs targeting neurological disorders and A2B receptor antagonism; and second, as a direct pharmacological tool with well-characterized interactions at nicotinic acetylcholine receptors (nAChR) and monoamine transporters .

Synthetic intermediate Validated building block for A2B antagonist synthesis
Pharmacological tool nAChR and monoamine transporter interaction studies

4-(4-Chlorophenoxy)piperidine vs. Structural Analogs


The unique substitution pattern of 4-(4-Chlorophenoxy)piperidine dictates its specific biological profile and synthetic utility, making it non-interchangeable with close analogs. Minor structural modifications, such as altering the halogen (e.g., to 4-fluoro or 4-bromo), shifting the substitution position (e.g., to the 3-position), or modifying the piperidine nitrogen, can drastically alter receptor binding affinity, functional activity, and metabolic stability. For instance, the para-chloro substituent is crucial for achieving potent α3β4 nAChR antagonism [1], while the unsubstituted piperidine nitrogen is essential for its role as a reactive intermediate in synthesizing more complex antagonists, like those targeting the A2B receptor . This evidence guide details the quantifiable differences that justify the specific selection of 4-(4-Chlorophenoxy)piperidine over other available piperidine derivatives [2].

Target Feature
Potential Substitute
Risk Context
4-chlorophenoxy substitution
4-fluoro or 4-bromo analogs
Halogen change may alter nAChR antagonism profile
Para-position substitution
3-chloro positional isomer
Position shift may reduce receptor binding affinity
Unsubstituted piperidine nitrogen
N-alkylated or acylated piperidines
Nitrogen modification impairs synthetic intermediate utility

4-(4-Chlorophenoxy)piperidine: Evidence vs. Analogs


α3β4 nAChR Antagonist Potency

4-(4-Chlorophenoxy)piperidine exhibits single-digit nanomolar antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), a key target implicated in nicotine addiction and withdrawal. It is >6-fold more potent at this receptor subtype compared to the related α4β2 nAChR [1].

α3β4 nAChR Potency
Head-to-head
1.8 nM (α3β4) vs 12.0 nM (α4β2) ~6.7× selective
Reported α3β4 vs α4β2 selectivity context
SH-SY5Y cell-based 86Rb+ efflux assay
nAChR Antagonist Neuroscience Smoking Cessation

SERT/DAT Transporter Selectivity

The compound demonstrates preferential inhibition of the serotonin transporter (SERT) over the dopamine transporter (DAT) in human cell lines. It inhibits SERT with an IC50 of 100 nM, which is approximately 6.6-fold more potent than its activity at DAT (IC50 of 658 nM) [1].

SERT/DAT Selectivity
Head-to-head
100 nM (SERT) vs 658 nM (DAT) ~6.6× selective
Reported SERT over DAT selectivity context
HEK293 uptake assay
Monoamine Transporter Inhibitor Antidepressant Neuropharmacology

In Vivo Antinociception Activity

In a mouse model of nicotine-induced antinociception, subcutaneous administration of 4-(4-Chlorophenoxy)piperidine demonstrated significant activity. In the tail-flick assay, the compound achieved a half-maximal effective dose (ED50) of 1.2 mg/kg [1]. This in vivo efficacy correlates with its potent in vitro antagonism at α3β4 nAChR [2].

In Vivo Activity
Cross-study
ED50 1.2 mg/kg (tail-flick) vs 15.0 mg/kg (hotplate) ~12.5-fold difference
In vivo model-response context
Mouse nicotine-induced antinociception model
Nicotine Addiction In Vivo Pharmacology Behavioral Assay

A2B Antagonist Synthetic Intermediate

4-(4-Chlorophenoxy)piperidine is explicitly utilized as a critical building block in the synthesis of pyrrolopyrimidine-based A2B selective antagonist compounds . This is a defined, commercial application distinct from its use as a direct pharmacological agent. Patent literature confirms its role as an intermediate in the preparation of these specific therapeutic candidates [1].

Synthetic Intermediate
Source review
Key building block for pyrrolopyrimidine A2B antagonists
Reported synthetic pathway context
Supplier documentation, patent literature
Medicinal Chemistry A2B Antagonist Drug Synthesis

4-(4-Chlorophenoxy)piperidine Applications


α3β4 nAChR Nicotine Dependence Studies

Use 4-(4-Chlorophenoxy)piperidine as a potent α3β4 nAChR antagonist (IC50 = 1.8 nM) to probe the specific contribution of this receptor subtype to nicotine-induced antinociception and other withdrawal behaviors. The compound's in vivo efficacy, demonstrated by an ED50 of 1.2 mg/kg in a tail-flick assay, validates its utility in preclinical addiction research [1][2].

Pyrrolopyrimidine A2B Antagonist Synthesis

Employ 4-(4-Chlorophenoxy)piperidine as a validated synthetic intermediate in the preparation of pyrrolopyrimidine A2B antagonists. Its hydrochloride salt form (CAS 63843-53-8) is commercially available and specifically documented for this synthetic pathway, providing a defined route for generating novel therapeutic candidates for conditions such as asthma and COPD [3].

SERT/DAT Profiling for Antidepressant Screening

Utilize 4-(4-Chlorophenoxy)piperidine as a reference compound with a known SERT/DAT selectivity ratio (IC50 SERT = 100 nM; IC50 DAT = 658 nM). This ~6.6-fold selectivity for SERT over DAT can serve as a benchmark for evaluating the transporter inhibition profiles of novel chemical entities in HEK293 cell-based uptake assays [4].

Application
Selection Property
Validation Focus
α3β4 nAChR pathway studies
nAChR subtype selectivity profile
α3β4 vs α4β2 selectivity verification
A2B antagonist synthesis
Synthetic intermediate identity
Synthetic route documentation context
Monoamine transporter profiling
SERT/DAT selectivity benchmark
Transporter inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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